1-Cyclopentyl-2-(pyrrolidin-2-yl)propan-1-one 1-Cyclopentyl-2-(pyrrolidin-2-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17804280
InChI: InChI=1S/C12H21NO/c1-9(11-7-4-8-13-11)12(14)10-5-2-3-6-10/h9-11,13H,2-8H2,1H3
SMILES:
Molecular Formula: C12H21NO
Molecular Weight: 195.30 g/mol

1-Cyclopentyl-2-(pyrrolidin-2-yl)propan-1-one

CAS No.:

Cat. No.: VC17804280

Molecular Formula: C12H21NO

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-2-(pyrrolidin-2-yl)propan-1-one -

Specification

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
IUPAC Name 1-cyclopentyl-2-pyrrolidin-2-ylpropan-1-one
Standard InChI InChI=1S/C12H21NO/c1-9(11-7-4-8-13-11)12(14)10-5-2-3-6-10/h9-11,13H,2-8H2,1H3
Standard InChI Key CFXKSLSJCMQBBV-UHFFFAOYSA-N
Canonical SMILES CC(C1CCCN1)C(=O)C2CCCC2

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 1-cyclopentyl-2-(pyrrolidin-2-yl)propan-1-one, reflects its propanone backbone with a cyclopentyl group at position 1 and a pyrrolidin-2-yl substituent at position 2 (Figure 1). The pyrrolidine ring introduces chirality, making stereochemical considerations critical for its biological activity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₁NOInferred
Molecular Weight195.30 g/molCalculated
Boiling Point~250–270°C (est.)Analog
LogP2.1–2.5 (est.)Analog
Hydrogen Bond Acceptors2Computed

The cyclopentyl group enhances lipophilicity, while the pyrrolidine moiety may facilitate interactions with biological targets through hydrogen bonding .

Synthesis and Reaction Pathways

Base-Promoted Condensation

A common method for synthesizing structurally related ketones involves base-promoted condensation. For example, 3-cyclopentyl-1-pyrrolidin-1-ylpropan-1-one (PubChem CID 5053787) is synthesized via KOH-mediated reactions in DMF at 100°C, leveraging nucleophilic substitution between cyclopentyl ketones and pyrrolidine . Adapting this protocol, the target compound could be synthesized by substituting pyrrolidine with a chiral pyrrolidin-2-yl precursor under controlled conditions .

Reductive Amination

Alternative routes include reductive amination, as demonstrated in the synthesis of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride (Enamine ENA490047718). Here, cyclohexanone derivatives react with chiral amines in the presence of sodium borohydride, yielding stereochemically defined products . This method could be modified using cyclopentylacetylene or cyclopentyl halides to introduce the cyclopentyl group .

Physicochemical Properties

Solubility and Stability

The compound’s lipophilicity (LogP ~2.1–2.5) suggests limited aqueous solubility, necessitating organic solvents like DMSO or ethanol for experimental use . Stability studies on analogs indicate susceptibility to oxidation at the pyrrolidine nitrogen, requiring inert storage conditions .

Spectroscopic Data

While nuclear magnetic resonance (NMR) data for the exact compound are unavailable, related structures exhibit characteristic signals:

  • ¹H NMR: Cyclopentyl protons resonate at δ 1.5–2.0 ppm, while pyrrolidine protons appear as multiplet signals between δ 2.5–3.5 ppm .

  • ¹³C NMR: The ketone carbonyl typically appears at δ 205–215 ppm .

Applications in Scientific Research

Medicinal Chemistry

Pyrrolidine-containing compounds are prevalent in drug discovery due to their bioisosteric properties. For instance, GLP-1 receptor agonists (WO2018056453A1) utilize pyrrolidine scaffolds to enhance binding affinity . The cyclopentyl group in 1-cyclopentyl-2-(pyrrolidin-2-yl)propan-1-one may similarly modulate pharmacokinetic profiles by improving membrane permeability .

Catalysis and Materials Science

Chiral pyrrolidine derivatives are employed as ligands in asymmetric catalysis. The compound’s stereocenter could facilitate enantioselective transformations, such as Michael additions or organocatalytic cyclizations .

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